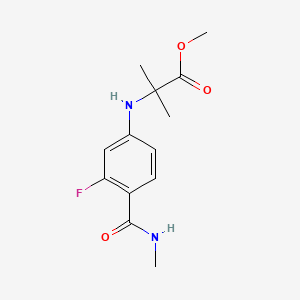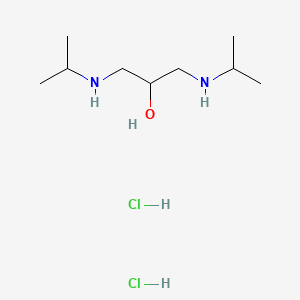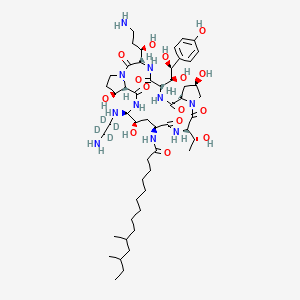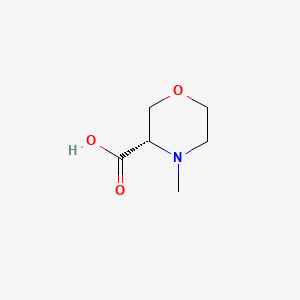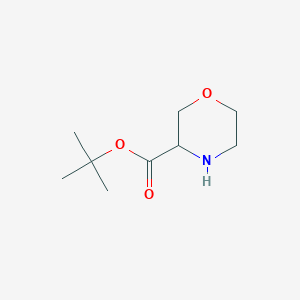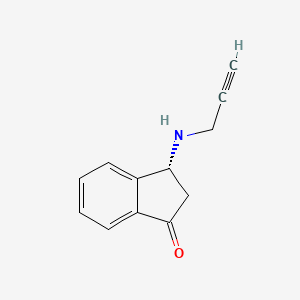
N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Descripción general
Descripción
“N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide” is a compound with the molecular formula C11H12N2O3 . It belongs to the class of organic compounds known as 3-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of “N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide” consists of an indole ring substituted with a methoxy group at the 5-position and a hydroxy group at the 2-position . The indole ring is further substituted with an acetamide group via an ethyl linker .Aplicaciones Científicas De Investigación
Role in Plant Senescence
2-Hydroxymelatonin (2-OHM) has been found to play a significant role in plant senescence . It induces the production of reactive oxygen species (ROS) leading to premature senescence in plants . This ROS production from 2-OHM treatment occurs in old arabidopsis leaves in darkness, consistent with an ethylene-mediated senescence mechanism .
Tolerance Against Combined Stress in Plants
2-Hydroxymelatonin has been found to confer tolerance against combined cold and drought stress in tobacco, tomato, and cucumber . This suggests that 2-OHM could be a potent anti-stress compound in the evolution of land plants .
Role in Reactive Oxygen Species Production
2-Hydroxymelatonin, rather than melatonin, is responsible for RBOH-Dependent Reactive Oxygen Species Production leading to premature senescence in plants . This suggests that 2-OHM could play a crucial role in the regulation of ROS production in plants .
Role in Cadmium Toxicity Alleviation
2-Hydroxymelatonin has been found to play a role in assuaging Cadmium toxicity in cucumber . This suggests that 2-OHM could be used as a potential agent for alleviating heavy metal stress in plants .
Role in Osteogenic Differentiation
2-Hydroxymelatonin has been found to have a synergistic stimulating effect with BMP-4 on osteogenic differentiation in vitro . This suggests that 2-OHM could have potential applications in bone tissue engineering .
Role in Plant Growth and Development
Melatonin, a precursor of 2-Hydroxymelatonin, is known to display a diverse set of physiological functions in plant growth and development ranging from seed germination to seed longevity and post-harvest preservation . As a metabolite of melatonin, 2-Hydroxymelatonin might also contribute to these functions .
Propiedades
IUPAC Name |
N-[2-(2-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-6-5-10-11-7-9(18-2)3-4-12(11)15-13(10)17/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEAUFSGHUWAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



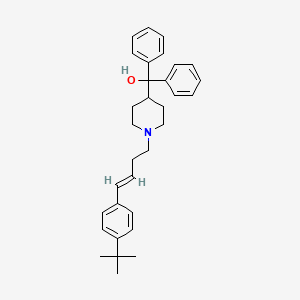

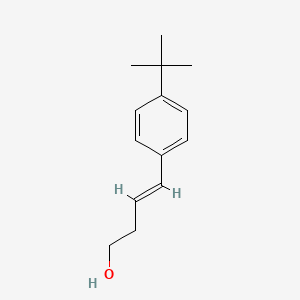
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

